N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8(17)9-4-3-5-10(6-9)13-12(18)11-7-16(2)15-14-11/h3-7H,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZXUNHJCGKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Preparation of Alkyne: The alkyne precursor is synthesized through various methods, including the Sonogashira coupling reaction.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The triazole ring can also interact with metal ions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,2,3-triazole-4-carboxamide scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Triazole-4-carboxamides
| Compound Name (CAS/Refcode) | R1 (Triazole Substituent) | R2 (Amide Substituent) | Key Properties/Bioactivity | Reference |
|---|---|---|---|---|
| Target Compound | 1-Methyl | 3-Acetylphenyl | Underexplored; potential kinase/MIF modulation (inferred) | [14] |
| N-(4-Chlorophenyl)-5-cyclopropyl-... (Pokhodylo et al.) | 5-Cyclopropyl, 1-(4-Methoxyphenyl) | 4-Chlorophenyl | Anticancer activity via apoptosis induction | [1] |
| 5-Ethyl-1-(2-fluorophenyl)-... (3o) | 5-Ethyl, 1-(2-Fluorophenyl) | Quinolin-2-yl | Wnt/β-Catenin pathway inhibition; improved glucose/lipid metabolism | [2] |
| 1-(3,4-Dimethylphenyl)-N-benzyl-... (MKA027) | 1-(3,4-Dimethylphenyl) | Benzyl | MIF tautomerase inhibition (IC50 = 1.2 μM) | [5] |
| 5-Methyl-N-(naphthalen-2-yl)-... (3q) | 5-Methyl, 1-(o-Tolyl) | Naphthalen-2-yl | High thermal stability (m.p. >250°C) | [14] |
Key Observations :
Substituent Bulk and Hydrophobicity: The 3-acetylphenyl group in the target compound introduces moderate hydrophobicity and hydrogen-bonding capacity, similar to the quinolin-2-yl group in compound 3o . The 5-cyclopropyl group in Pokhodylo’s analogue increases metabolic stability compared to smaller alkyl groups (e.g., methyl or ethyl) .
Electronic Effects :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in Pokhodylo’s compound) enhance electrophilicity, which may improve binding to nucleophilic residues in enzyme active sites .
- The acetyl group in the target compound could act as a hydrogen-bond acceptor, mimicking natural substrates in kinase or MIF-binding pockets .
Biological Activity: Compounds with aryl substitutions (e.g., 3o, MKA027) show pronounced activity in signaling pathways (Wnt/β-Catenin, MIF), while alkyl-substituted derivatives (e.g., 5-methyl in 3q) prioritize stability over potency .
Pharmacological Potential and Limitations
- Limitations :
- Lack of direct bioactivity data (e.g., IC50 values) limits mechanistic insights.
- Compared to fluorinated analogues (e.g., 3o , 3r ), the target may exhibit reduced metabolic stability due to the absence of halogen atoms .
Biological Activity
N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention due to its diverse biological activities, including anticancer and antimicrobial properties. The following sections detail the biological activity of this compound, supported by data tables and recent research findings.
Synthesis and Structure
The synthesis of this compound typically involves a multi-step process:
- Formation of the Triazole Ring : This is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click" reaction.
- Substitution with Acetophenyl Group : The triazole ring is then substituted with the 3-acetylphenyl group.
- Finalization : The final product is purified to achieve the desired yield and purity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting key enzymes involved in cell proliferation or by inducing apoptosis through modulation of cellular pathways.
Case Study Example :
In vitro studies have shown that derivatives similar to this compound exhibit IC50 values ranging from 1.0 μM to 5.0 μM against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It shows notable inhibition against various pathogens.
Key Findings :
- Effective against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
Comparative Analysis
A comparative analysis reveals how structural variations influence biological activity among triazole derivatives. The following table summarizes findings related to different compounds:
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | Contains 3-acetylphenyl and methyl groups | 1.0 - 5.0 μM against MCF-7 and HCT116 | Effective against E. coli and S. aureus |
| N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks acetophenyl group | Variable activity based on substituents | Moderate antimicrobial effects |
| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks acetophenyl group | Lower anticancer activity than above | Reduced efficacy |
The biological effects of this compound typically involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell growth or microbial survival.
- Receptor Interaction : Binding to specific receptors can modulate pathways related to cell proliferation and apoptosis.
Q & A
Advanced Research Question
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry of the triazole ring and acetyl group placement.
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous triazole derivatives .
Note: For amorphous samples, pair with FTIR to identify carbonyl (C=O) and triazole (C=N) stretching frequencies.
How to design experiments to optimize reaction yields for triazole ring formation?
Advanced Research Question
Apply Design of Experiments (DoE) principles:
- Factors: Temperature (60–100°C), azide concentration (1.2–2.0 equiv.), and reaction time (12–24 hrs).
- Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions.
- Computational Support: Use quantum chemical calculations (e.g., DFT) to predict transition states and regioselectivity .
Case Study: A 30% yield improvement was achieved for a triazole analog by optimizing azide addition rate .
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Question
- Systematic Variation: Test the compound under standardized conditions (e.g., cell line, incubation time, solvent controls).
- Meta-Analysis: Use hierarchical clustering to identify outliers in published IC₅₀ values.
- Mechanistic Profiling: Combine enzyme inhibition assays (e.g., kinase panels) with transcriptomics to confirm target engagement .
Example: Discrepancies in anti-cancer activity were traced to differences in serum protein binding across cell models .
What strategies are effective for structure-activity relationship (SAR) studies?
Advanced Research Question
- Analog Synthesis: Modify substituents on the acetylphenyl (e.g., halogens, methoxy) and triazole (e.g., methyl vs. cyclopropyl).
- 3D-QSAR Modeling: Generate CoMFA/CoMSIA models to correlate steric/electronic features with activity.
- Biological Validation: Prioritize analogs with >10-fold selectivity in target vs. off-target assays .
Key Finding: Substitution at the triazole N1 position significantly impacts potency due to steric hindrance effects .
How to validate the compound’s mechanism of action in enzyme inhibition assays?
Advanced Research Question
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry.
- Mutagenesis: Engineer enzyme active-site residues (e.g., Ala-scanning) to confirm interaction sites .
Example: A 2.8 Å resolution crystal structure of a related triazole-carboxamide bound to COX-2 confirmed H-bonding with Arg120 .
What methodologies are recommended for analyzing metabolic stability?
Advanced Research Question
- In Vitro Liver Microsomes: Incubate with NADPH and monitor parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Screening: Use fluorogenic substrates to assess CYP3A4/2D6 interactions.
- Metabolite ID: Employ UPLC-QTOF to identify hydroxylated or glucuronidated metabolites .
Data Interpretation: A half-life (t½) <30 min in human microsomes suggests need for prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
